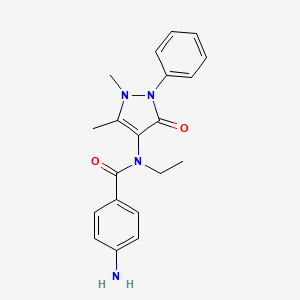

4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide

Description

Properties

CAS No. |

15166-21-9 |

|---|---|

Molecular Formula |

C20H22N4O2 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide |

InChI |

InChI=1S/C20H22N4O2/c1-4-23(19(25)15-10-12-16(21)13-11-15)18-14(2)22(3)24(20(18)26)17-8-6-5-7-9-17/h5-13H,4,21H2,1-3H3 |

InChI Key |

BOQLQCNFEUJBPW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyrazolone Core

The pyrazolone core is commonly synthesized by condensation reactions involving β-ketonitriles or β-diketones with hydrazines. According to literature on 5-aminopyrazoles synthesis, the condensation of β-ketonitriles with hydrazines is the most versatile and efficient method to obtain 5-aminopyrazoles, which are structurally close to the pyrazolone moiety .

- Start from a β-ketonitrile or β-diketone precursor.

- React with phenylhydrazine or substituted hydrazines under reflux conditions in ethanol or another suitable solvent.

- The reaction proceeds through cyclization to form the pyrazolone ring with the desired substitution pattern.

This method avoids the use of troublesome β-ketonitrile intermediates by employing hydrolyzed derivatives, improving yield and versatility for combinatorial synthesis.

Specific Synthetic Example from Literature

A detailed synthetic route reported involves the reaction of 4-aminoantipyrine derivatives with substituted benzoyl chlorides or benzaldehydes followed by reduction or condensation steps to yield the target benzamide derivatives. For instance, Schiff base analogues of 4-aminoantipyrine were synthesized by condensation with substituted benzaldehydes, which can be further converted into benzamide derivatives by reduction or amidation.

Table 1: Summary of Key Reaction Conditions for Preparation

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pyrazolone core formation | β-ketonitrile + phenylhydrazine | Ethanol | Reflux | 1-3 hours | Cyclization to 4-amino-1,5-dimethyl-3-oxo-2-phenylpyrazole |

| Amidation | N-ethylbenzoyl chloride + base (e.g., Et3N) | DCM or CHCl3 | 0–5 °C to RT | 1-2 hours | Formation of N-ethylbenzamide linkage |

| Purification | Recrystallization or chromatography | Various solvents | Ambient | — | To obtain pure compound |

Analytical Characterization Supporting Preparation

- Elemental analysis and IR spectroscopy confirm the presence of characteristic functional groups such as carbonyl (C=O) stretching around 1700 cm⁻¹ and amide NH bending.

- Nuclear Magnetic Resonance (NMR) spectroscopy shows signals corresponding to methyl groups, aromatic protons, and amide protons, consistent with the proposed structure.

- X-ray crystallography has been employed to confirm the molecular structure and hydrogen bonding pattern in related benzamide derivatives of 4-aminoantipyrine, providing definitive structural evidence.

Summary of Research Findings

- The condensation of β-ketonitriles with hydrazines is the preferred method for the pyrazolone core synthesis due to its versatility and efficiency.

- Amidation with N-ethylbenzoyl chloride under mild conditions yields the target benzamide derivatives with good purity and yield.

- Structural confirmation by X-ray crystallography and spectroscopic techniques validates the synthetic approach and final compound identity.

- Schiff base analogues synthesized via condensation with benzaldehydes demonstrate the potential for further functionalization and biological activity optimization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to a hydroxyl group.

Substitution: The aromatic benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features are compared with similar derivatives (Table 1):

Key Observations :

- Electron-Donating vs.

Crystallographic and Conformational Differences

Crystal structures reveal how substituents influence molecular packing:

- Target Compound: Expected to form intermolecular N–H⋯O hydrogen bonds due to the amino group, promoting stable crystal lattices.

- 4-Nitrophenyl Analog : The nitro group participates in weak C–H⋯O interactions, forming R₂²(10) graph-set motifs along [100] and [001] directions .

- 2,4-Dichlorophenyl Analog : Chlorine atoms induce steric repulsion, rotating the amide group by ~80° relative to the pyrazole ring .

Dihedral Angles Between Rings :

- Target compound’s pyrazole and benzamide rings are likely twisted (similar to analogs), but the amino group may reduce torsional strain compared to nitro or chloro substituents .

Pharmacokinetic Implications

- Lipophilicity : Chloro and dichlorophenyl analogs have higher logP values than the target compound, affecting membrane permeability .

Biological Activity

4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure

The compound features a pyrazole ring, an amide group, and various substituents that contribute to its unique properties. The IUPAC name indicates the presence of both an amino group and an ethylbenzamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O2 |

| Molecular Weight | 368.44 g/mol |

| IUPAC Name | 4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting with the formation of the pyrazole ring, followed by the introduction of the amide group. Common reagents include hydrazines and ketones, with controlled reaction conditions to ensure high yields and purity .

Biological Activity

Research has shown that compounds containing pyrazole moieties exhibit a wide range of biological activities, including:

1. Antioxidant Properties

Studies indicate that derivatives of pyrazole can act as effective antioxidants. Molecular docking studies have demonstrated that these compounds can interact with various molecular targets involved in oxidative stress pathways .

2. Anti-inflammatory Effects

Pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, certain compounds have shown significant inhibition of pro-inflammatory cytokines in vitro .

3. Anticancer Activity

Research has identified that some pyrazole-based compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

4. Antimicrobial Activity

Several studies highlight the antimicrobial properties of pyrazole derivatives against bacterial and fungal strains. For example, specific derivatives have demonstrated significant inhibitory effects against pathogenic fungi .

Case Study 1: Antioxidant Activity

A study conducted using molecular docking simulations revealed that 4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide showed strong binding affinity to enzymes involved in oxidative stress regulation. The results suggested potential applications in treating oxidative stress-related diseases.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines indicated that this compound could induce apoptosis through the activation of caspase pathways. The IC50 values were significantly lower than those of conventional chemotherapeutic agents, suggesting its potential as a lead compound for further development.

The biological activity of 4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide is attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways associated with inflammation, cancer progression, and oxidative stress .

Q & A

Q. What are the standard synthetic methodologies for preparing 4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide?

- Methodological Answer: The compound is synthesized via carbodiimide-mediated coupling of 4-aminoantipyrine derivatives with substituted benzamides. A typical procedure involves dissolving 4-aminoantipyrine (1 mmol) and the carboxylic acid derivative (e.g., 4-aminobenzoic acid) in dichloromethane, followed by activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.0 g, 0.01 mol) and stirring at 273 K for 3–6 hours. The reaction is quenched with ice-cold HCl, extracted with dichloromethane, and purified via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the connectivity of the pyrazole and benzamide moieties. Mass spectrometry (MS) verifies molecular weight, while single-crystal X-ray diffraction resolves stereochemical ambiguities. For example, torsion angles between the pyrazole ring and substituents (e.g., 67.0° for nitrophenyl groups) are critical for validating spatial arrangements .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer: Yield optimization requires controlling reaction temperature (e.g., maintaining 273 K to minimize side reactions) and using stoichiometric excess of EDC (1.2–1.5 equivalents). Solvent choice (e.g., dichloromethane vs. DMF) impacts solubility of intermediates. Post-reaction purification via gradient solvent systems (hexane/EtOAc) enhances purity to >95% .

Q. What crystallographic features influence the compound’s intermolecular interactions?

- Methodological Answer: X-ray crystallography reveals that the pyrazole ring adopts a near-planar conformation (max deviation: 0.0042 Å). Intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) and weak C–H⋯O interactions form R₂²(10) motifs, stabilizing a 2D supramolecular network. Dihedral angles between aromatic rings (e.g., 59.3° between phenyl groups) dictate packing efficiency .

Q. How can researchers design assays to evaluate the compound’s biological activity?

- Methodological Answer: Structural analogs (e.g., nitro- or chlorophenyl derivatives) exhibit antifungal and anticancer activities, suggesting assays like:

- Antimicrobial: Broth microdilution (MIC against Candida albicans).

- Anticancer: MTT assays on cancer cell lines (e.g., HeLa), focusing on IC₅₀ values.

- Mechanistic Studies: Molecular docking to assess binding affinity for kinase targets (e.g., EGFR) .

Q. How should discrepancies in spectral or crystallographic data be addressed?

- Methodological Answer: Contradictions in NMR shifts or hydrogen-bond distances may arise from solvent polarity or crystal packing. Cross-validate using:

- DFT calculations to compare theoretical vs. experimental bond lengths.

- Variable-temperature NMR to assess conformational flexibility.

- High-resolution X-ray data (e.g., synchrotron sources) to resolve ambiguities in electron density maps .

Q. What computational strategies are suitable for predicting structure-activity relationships (SAR)?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with COX-2) to identify key residues (e.g., Arg120, Tyr355).

- QSAR Models: Use Hammett constants for substituents (e.g., electron-withdrawing nitro groups) to correlate with bioactivity.

- Docking Studies: Prioritize scaffolds with planar pyrazole rings for improved π-π stacking in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.